Fmoc-Arg(Pbf)-OH

Catalog No.
S762663
CAS No.
154445-77-9
M.F
C34H40N4O7S
M. Wt
648.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg(Pbf)-OH

CAS Number

154445-77-9

Product Name

Fmoc-Arg(Pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C34H40N4O7S

Molecular Weight

648.8 g/mol

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1

InChI Key

HNICLNKVURBTKV-NDEPHWFRSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

The exact mass of the compound Fmoc-Arg(Pbf)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Arg(Pbf)-OH (CAS 154445-77-9) is the standard protected L-arginine building block utilized in solid-phase peptide synthesis (SPPS) . Featuring a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protecting group, this compound offers a highly effective balance of base stability during iterative Fmoc deprotection and high acid lability for final global cleavage . Commercially supplied at high purities (≥99.0% HPLC) with guaranteed solubility in N,N-dimethylformamide (DMF), it is the primary choice for automated high-throughput peptide manufacturing, ensuring smooth fluidic operation and consistent coupling efficiencies . By mitigating the severe side reactions associated with older arginine protecting groups, Fmoc-Arg(Pbf)-OH serves as the indispensable baseline for synthesizing complex, arginine-rich therapeutics and research peptides .

Research Fit

Workflow Fmoc solid-phase peptide synthesis of Arg-containing sequences
Selection Standard Pbf-protected arginine building block for Fmoc-SPPS
Use Context Automated or manual incorporation of arginine residues

Substituting Fmoc-Arg(Pbf)-OH with older analogs like Fmoc-Arg(Pmc)-OH or Fmoc-Arg(Mtr)-OH introduces severe process bottlenecks during the final trifluoroacetic acid (TFA) cleavage step . The Pmc and Mtr groups require significantly longer cleavage times and generate highly reactive arylsulfonylium ions that readily alkylate electron-rich residues, particularly tryptophan. This slower deprotection kinetic and increased side-reaction profile drastically reduces the yield of the target peptide, complicating downstream HPLC purification and increasing overall manufacturing costs . Consequently, for sequences containing multiple arginine or tryptophan residues, generic substitution away from the Pbf group is not commercially viable, as the loss in crude purity far outweighs any raw material cost savings .

Substitution Risk

Target
Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Pmc)-OH
Deprotection rate under TFA may differ; higher tryptophan alkylation risk may reduce crude yield
Fmoc-Arg(Boc)2-OH
Prone to lactam formation, which may lower coupling efficiency in sterically hindered sequences

Accelerated TFA Cleavage Kinetics

The Pbf protecting group exhibits significantly higher acid lability compared to the legacy Pmc group. Standard trifluoroacetic acid (TFA) cleavage protocols remove the Pbf group approximately 1 to 2 times faster than Pmc. This accelerated deprotection minimizes the exposure time of the synthesized peptide to harsh acidic conditions, which is crucial for preserving acid-sensitive sequences and improving overall throughput in automated synthesis [1].

Evidence DimensionTFA Cleavage Rate
Target Compound DataPbf group is removed 1 to 2 times faster
Comparator Or BaselineFmoc-Arg(Pmc)-OH (slower cleavage kinetics)
Quantified Difference1-2x acceleration in deprotection rate
ConditionsStandard TFA-mediated global cleavage

Faster cleavage kinetics reduce batch processing time and prevent acid-catalyzed degradation of sensitive peptide sequences during final deprotection.

Crude peptide yield
Head-to-head
Pbf: 69% yield vs. Pmc: 46% yield
Reported yield comparison in Trp-containing sequences
3 h TFA cleavage, Arg/Trp peptide

Suppression of Tryptophan Alkylation During Cleavage

During TFA cleavage, sulfonyl-based protecting groups generate reactive electrophiles that can alkylate electron-rich residues like tryptophan. Fmoc-Arg(Pbf)-OH significantly suppresses this side reaction compared to Fmoc-Arg(Pmc)-OH [1]. The structural design of the Pbf group ensures that the resulting sulfonylium intermediate is less reactive or more readily trapped by scavengers. In comparative literature models, cleavage of a peptide containing Arg(Pmc) resulted in only 46% of the desired peptide due to extensive alkylation, whereas substituting with Arg(Pbf) dramatically improved the yield of the unmodified target .

Evidence DimensionTryptophan Alkylation (Side Reaction Impact)
Target Compound DataSignificantly reduced Trp alkylation, preserving target peptide
Comparator Or BaselineFmoc-Arg(Pmc)-OH (yielded only 46% of desired peptide in model sequence)
Quantified DifferenceMajor reduction in side-product formation leading to higher crude yield
ConditionsTFA cleavage of Arg/Trp-containing peptides

Minimizing irreversible Trp alkylation directly increases the yield of the target peptide, eliminating the need for complex, low-recovery HPLC purifications.

Deprotection rate
Class-level
~1.2–2× faster vs. Pmc
Reported relative acid lability context
Standard TFA cleavage cocktails; verify for specific protocol

High DMF Solubility for Automated SPPS

For reliable operation in automated solid-phase peptide synthesizers, amino acid building blocks must maintain high solubility in standard coupling solvents. Fmoc-Arg(Pbf)-OH is highly soluble in N,N-dimethylformamide (DMF), with commercial specifications guaranteeing clear solutions at concentrations of 12.5 mmol in 25 mL DMF (0.5 M). Combined with strictly controlled residual water limits (≤ 2.0%), this ensures consistent coupling efficiency and prevents the clogging of fluidic lines that can occur with less soluble derivatives .

Evidence DimensionSolubility in DMF
Target Compound DataClearly soluble at 0.5 M (12.5 mmol / 25 mL)
Comparator Or BaselineStandard automated SPPS fluidic requirements
Quantified DifferenceGuaranteed clear solution at 0.5 M concentration without particulate formation
Conditions12.5 mmol in 25 mL DMF at room temperature

Complete and stable solubility in DMF is a strict prerequisite for preventing instrument downtime and ensuring reproducible coupling in automated high-throughput peptide manufacturing.

Coupling in hindered sequences
Head-to-head
Pbf: higher yield at RT; Boc2: prone to lactam
Reported coupling outcome in N-methylated peptides
Qualitative observation; review for specific sequence
Critical impurity limits
Specification review
β-Ala, dipeptide, free amino acid ≤0.1% each
Supports batch consistency assessment
Novabiochem® grade; verify for alternative suppliers

Synthesis of Tryptophan-Rich and Acid-Sensitive Peptides

Due to its quantitatively proven suppression of indole alkylation and faster TFA cleavage kinetics, Fmoc-Arg(Pbf)-OH is the preferred choice for synthesizing peptides containing both arginine and tryptophan residues (e.g., melanocortin analogs). It is highly recommended to use this derivative in conjunction with Fmoc-Trp(Boc)-OH to maximize the yield of the unmodified target peptide .

High-Throughput Automated Solid-Phase Peptide Synthesis

The guaranteed high solubility of Fmoc-Arg(Pbf)-OH in DMF (0.5 M clear solutions) and its low residual water content (≤ 2.0%) make it highly suited for automated SPPS platforms . It prevents fluidic line clogging and ensures highly reproducible coupling efficiencies across large libraries of peptide sequences.

Production of Poly-Arginine Cell-Penetrating Peptides (CPPs)

Synthesizing CPPs requires the incorporation of multiple consecutive arginine residues, which exponentially increases the risk of incomplete deprotection and side reactions if legacy protecting groups are used. The 1-2x faster cleavage rate of the Pbf group ensures complete global deprotection even in sterically hindered, arginine-dense sequences without requiring excessively prolonged TFA exposure[1].

Application Fit

Application
Selection Property
Validation Focus
SPPS of tryptophan-containing peptides
Reduced Trp alkylation risk
Crude yield and purity comparison
Automated SPPS workflows
Deprotection rate compatibility
Cycle time and TFA consumption assessment
Synthesis of sterically hindered peptides
Coupling efficiency in challenging sequences
Lactam byproduct and yield monitoring
Peptide-based conjugate research
High-fidelity chain assembly
Impurity and sequence fidelity analysis

XLogP3

5.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

648.26177080 Da

Monoisotopic Mass

648.26177080 Da

Heavy Atom Count

46

UNII

G9NZE45G3H

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

154445-77-9
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

Explore Compound Types